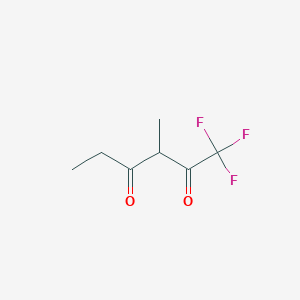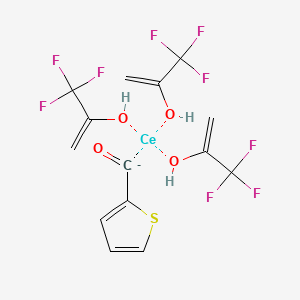
Cerium(IV) thenoyltrifluoroacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(IV) thenoyltrifluoroacetonate is a coordination compound with the molecular formula C14H9CeF9O4S. It is a complex of cerium in its +4 oxidation state with thenoyltrifluoroacetone, a β-diketone ligand. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(IV) thenoyltrifluoroacetonate can be synthesized through a reaction between cerium(IV) salts and thenoyltrifluoroacetone in an appropriate solvent. One common method involves dissolving cerium(IV) ammonium nitrate in a solvent like ethanol, followed by the addition of thenoyltrifluoroacetone. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Cerium(IV) thenoyltrifluoroacetonate undergoes various chemical reactions, including:
Oxidation: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions.
Substitution: The ligand can be substituted with other β-diketones or similar ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like oxalic acid and other β-diketones for substitution reactions. Typical conditions involve solvents like ethanol or acetonitrile and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(III) complexes, while substitution reactions can produce new cerium(IV) complexes with different ligands .
Aplicaciones Científicas De Investigación
Cerium(IV) thenoyltrifluoroacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound has been studied for its potential antibacterial properties, particularly in disrupting biofilms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: It is used in the production of advanced materials, including metal-organic frameworks and nanomaterials.
Mecanismo De Acción
The mechanism of action of cerium(IV) thenoyltrifluoroacetonate involves its ability to undergo redox reactions. Cerium(IV) can accept electrons, making it a potent oxidizing agent. This property is utilized in various catalytic processes where cerium(IV) facilitates the oxidation of substrates. The molecular targets and pathways involved include interactions with organic molecules and the formation of intermediate complexes .
Comparación Con Compuestos Similares
Similar Compounds
Cerium(IV) oxide: Another cerium(IV) compound with strong oxidizing properties, commonly used in catalysis and materials science.
Cerium(IV) ammonium nitrate: A widely used oxidizing agent in organic synthesis.
Cerium(IV) sulfate: Used in volumetric analysis and as a standard reagent in cerimetric titrations.
Uniqueness
Cerium(IV) thenoyltrifluoroacetonate is unique due to its specific ligand, thenoyltrifluoroacetone, which imparts distinct properties to the complex. This ligand enhances the solubility and stability of the compound, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H12CeF9O4S- |
|---|---|
Peso molecular |
587.41 g/mol |
Nombre IUPAC |
cerium;thiophen-2-ylmethanone;3,3,3-trifluoroprop-1-en-2-ol |
InChI |
InChI=1S/C5H3OS.3C3H3F3O.Ce/c6-4-5-2-1-3-7-5;3*1-2(7)3(4,5)6;/h1-3H;3*7H,1H2;/q-1;;;; |
Clave InChI |
GPZVCDFKKIMFOI-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C1=CSC(=C1)[C-]=O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



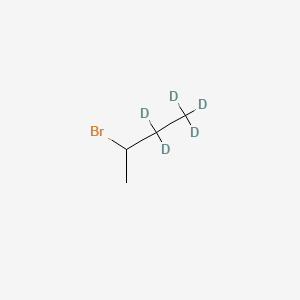
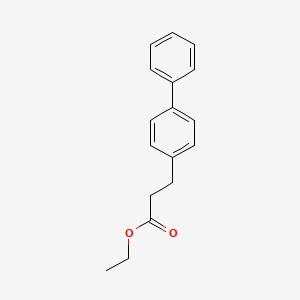
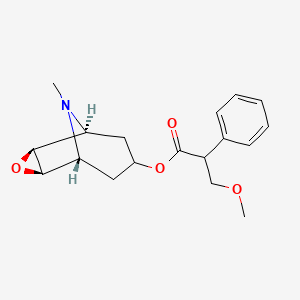
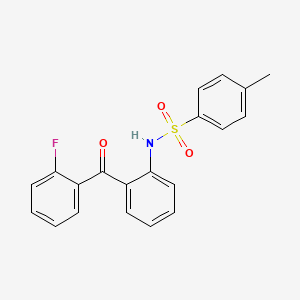

![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
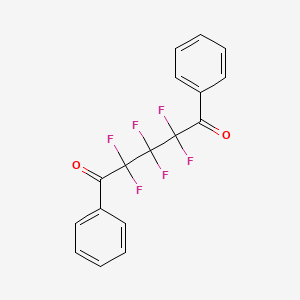
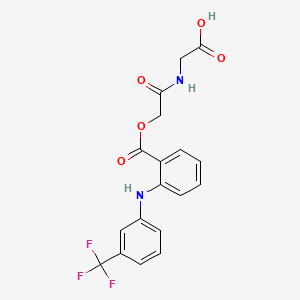

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
